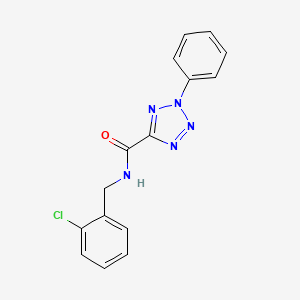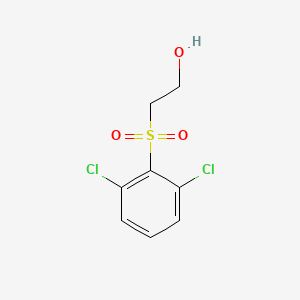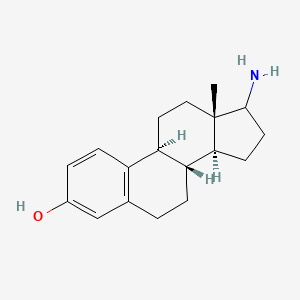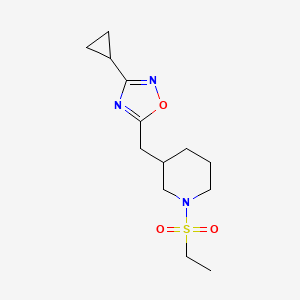
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often found in various dyes and pigments .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and a nitrophenyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro group and the morpholine ring might make the compound somewhat soluble in water .Scientific Research Applications
Antifungal Agents
A study identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective antifungal agents against a range of fungi, including Candida and Aspergillus species. These compounds were developed to overcome low plasma stability issues, leading to the discovery of compounds with significant in vitro and in vivo antifungal activity, demonstrating their potential for treating fungal infections (Bardiot et al., 2015).
Antimalarial Activity
Another research area explored the synthesis and evaluation of compounds for antimalarial activity. A series involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from a process that includes the use of acetamido derivatives, showed promising results against Plasmodium berghei, including resistant strains, and exhibited potential for extended protection against infection following oral administration (Werbel et al., 1986).
Protective Effects in Liver Injury
Research on luteolin's protective effects against acetaminophen-induced acute liver failure highlighted the compound's antioxidative and anti-inflammatory properties. This study, although not directly involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, underscores the importance of research into compounds that can mitigate liver injury through various mechanisms (Tai et al., 2015).
Antinociceptive Effect
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was discovered and evaluated for its binding affinity against σ1 and σ2 receptors, demonstrating high selectivity for σ1 receptors. Its antinociceptive effects, assessed using the formalin test, suggest its potential efficacy in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antimicrobial and Anticancer Activities
A series of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholinyl groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One such compound, KX2-391, exhibited significant inhibitory activity against Src kinase, highlighting the role of the morpholine group in enhancing the pharmacological profile of these compounds (Fallah-Tafti et al., 2011).
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18/h1-4H,5-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJCAVCKLFVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)
![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)
![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)




![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)
![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)
![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)
![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)